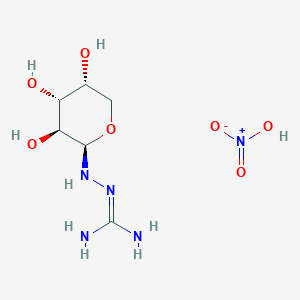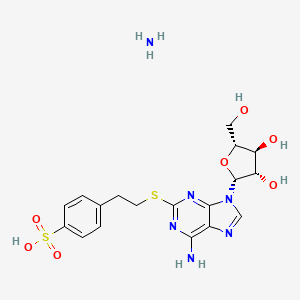![molecular formula C8H8ClN3O B1472843 2-オキソ-2,5,6,7-テトラヒドロ-1H-ピロロ[3,4-b]ピリジン-3-カルボニトリル塩酸塩 CAS No. 1864057-79-3](/img/structure/B1472843.png)
2-オキソ-2,5,6,7-テトラヒドロ-1H-ピロロ[3,4-b]ピリジン-3-カルボニトリル塩酸塩
説明
“2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .
Chemical Reactions Analysis
Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
科学的研究の応用
製薬研究
2-オキソ-2,5,6,7-テトラヒドロ-1H-ピロロ[3,4-b]ピリジン-3-カルボニトリル塩酸塩に類似した化合物は、その治療的および薬理学的活性について研究されています。 これらは、抗菌剤、抗ウイルス剤、抗癌剤、および抗炎症剤などの特性を持つ薬物の開発における構成要素として役立つ可能性があります .
キナーゼ阻害
ピロロピリジンの誘導体は、受容体相互作用タンパク質1(RIP1)キナーゼなどの特定のキナーゼの阻害剤として研究されています。 これらの化合物は、選択的かつ経口で生物学的に利用可能なキナーゼ阻害剤の設計に使用できる可能性があります .
抗凝固剤開発
ピラゾロピリジン誘導体は、血液凝固因子の強力な阻害剤として研究されています。 これは、血栓症性疾患のための新しい経口抗凝固剤の開発における潜在的な用途を示唆しています .
金属錯体合成
問題の化合物は、Cu、Co、Ni、Zn、およびCdなどのさまざまな金属との金属錯体を合成するために使用できます。 これらの錯体は、分光法を使用して特徴付けることができ、材料科学または触媒における用途がある可能性があります .
化学合成
ピロロピラジン誘導体は、さまざまな合成アプローチを通じて合成されており、潜在的な生物学的活性を有する複雑な分子を創出するための化学合成に適用できる可能性があります .
将来の方向性
作用機序
- The primary targets of this compound are not clearly recognized, but it belongs to the pyrrolopyrazine scaffold, which contains both a pyrrole ring and a pyrazine ring .
- Pyrrolopyrazine derivatives have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . The compound inhibits the activity of these receptors, which are involved in various cellular processes such as cell proliferation, differentiation, and migration. The interaction between 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride and FGFRs is characterized by the binding of the compound to the receptor’s active site, leading to the inhibition of its kinase activity.
Cellular Effects
The effects of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride on various cell types have been extensively studied. In cancer cells, such as breast cancer 4T1 cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-cancer agent. The compound also affects cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are crucial for cell survival and proliferation.
Molecular Mechanism
At the molecular level, 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor’s kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may also interact with other biomolecules involved in cell signaling and gene expression, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of these effects may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of its anti-cancer effects. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound’s inhibition of FGFRs affects downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cellular metabolism and energy production . Additionally, the compound may influence the levels of specific metabolites and metabolic fluxes, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride within cells and tissues are crucial for its biological activity. The compound is likely transported into cells via specific transporters or passive diffusion, depending on its physicochemical properties . Once inside the cells, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues may also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride is essential for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, the compound’s presence in the nucleus may affect gene expression by interacting with transcription factors or other nuclear proteins.
特性
IUPAC Name |
2-oxo-1,5,6,7-tetrahydropyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c9-2-5-1-6-3-10-4-7(6)11-8(5)12;/h1,10H,3-4H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZOZZCPTCETTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC(=O)C(=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472770.png)


![3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1472777.png)





